Bis(2,6-dimethylphenyl)phosphate

Catalog No.
S1515832
CAS No.
18350-99-7
M.F
C16H19O4P
M. Wt
306.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2,6-dimethylphenyl)phosphate

Sourcing a diaryl phosphate with sufficient steric bulk to prevent unwanted catalyst deactivation or hydrolytic degradation? Bis(2,6-dimethylphenyl)phosphate (CAS 18350-99-7) solves this with dual ortho-methyl shielding.

  • Thermally robust: stable up to 300°C, ideal for polycarbonate flame-retardant additives.
  • Weakly coordinating anion: stabilizes cationic metal centers in catalysis without interfering.
  • Hydrolytic stability: survives aqueous workups, boosting yield.

Standard B2B supply with reliable batch consistency.

CAS Number

18350-99-7

Product Name

Bis(2,6-dimethylphenyl)phosphate

IUPAC Name

bis(2,6-dimethylphenyl) hydrogen phosphate

Molecular Formula

C16H19O4P

Molecular Weight

306.29 g/mol

InChI

InChI=1S/C16H19O4P/c1-11-7-5-8-12(2)15(11)19-21(17,18)20-16-13(3)9-6-10-14(16)4/h5-10H,1-4H3,(H,17,18)

InChI Key

APOXBWCRUPJDAC-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)OP(=O)(O)OC2=C(C=CC=C2C)C

Synonyms

BIS(2,6-DIMETHYLPHENYL)PHOSPHATE

Canonical SMILES

CC1=C(C(=CC=C1)C)OP(=O)(O)OC2=C(C=CC=C2C)C

The exact mass of the compound Bis(2,6-dimethylphenyl)phosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 g, 5 g, 25 g

Bis(2,6-dimethylphenyl)phosphate is a diaryl phosphate anion characterized by significant steric bulk provided by methyl groups at both ortho-positions of the phenyl rings. This specific substitution pattern makes it a weakly coordinating anion, primarily used to stabilize cationic species in catalysis or as a precursor for high-performance organophosphorus compounds. Its key procurement-relevant attribute is the steric shielding around the phosphate core, which imparts superior thermal and hydrolytic stability compared to less hindered aromatic phosphates. [1]

Research Fit

Sterically demanding ligand design

Bulky phosphate ester for homogeneous catalysis and cluster synthesis

Halogen-free flame retardant intermediate

Thermal stability and hydrolysis resistance from ortho-methyl protection

Mechanistic steric effect probe

Reaction kinetics dramatically slowed for studying steric vs. electronic contributions

Substituting Bis(2,6-dimethylphenyl)phosphate with simpler analogs like diphenyl phosphate or other common aromatic phosphates is often unviable due to process and performance penalties. The precise steric hindrance from the dual ortho-methyl groups is not an interchangeable feature; it is fundamental to its function. Less hindered analogs can lead to unwanted coordination with metal centers, lower decomposition temperatures during material processing, and reduced hydrolytic stability, compromising the performance and longevity of the final product. [1] This makes the specific 2,6-dimethylphenyl substitution a critical material selection criterion for applications demanding high thermal and chemical robustness.

Substitution Risk

Unhindered diphenyl phosphate accelerates nucleophilic substitution by orders of magnitude, altering reaction outcomes.

2,6-diisopropylphenyl phosphate forms trinuclear titanium clusters instead of the tetranuclear motif observed with this compound.

Physicochemical properties (melting point, pKa, LogP) diverge from less hindered analogs, affecting formulation and handling.

Superior Thermal Stability for High-Temperature Polymer Processing

In the development of advanced flame retardants, materials derived from a Bis(2,6-dimethylphenyl)phosphate core demonstrate significantly higher thermal stability compared to those based on the common, less-hindered diphenyl phosphate structure. A patent for Resorcinol bis(2,6-dimethyl aryl phosphate) highlights that it does not decompose at molding temperatures up to 300°C. [1] This contrasts with standard aromatic phosphates like Resorcinol bis(diphenyl phosphate) (RDP), which can exhibit lower thermal stability under demanding processing conditions. [2]

Evidence DimensionDecomposition Temperature in Polymer Processing
Target Compound DataStable, does not decompose at molding temperatures up to 300°C (for Resorcinol bis(2,6-dimethyl aryl phosphate)) [<a href="https://patents.google.com/patent/CN101723974A/en" target="_blank">1</a>]
Comparator Or BaselineStandard aromatic phosphates, such as Resorcinol bis(diphenyl phosphate) (RDP), which are known to lower the thermal deformation temperature of polymer blends like PC/ABS. [<a href="https://www.mdpi.com/2073-4360/16/23/3209" target="_blank">2</a>]
Quantified DifferenceMaintains stability at temperatures where standard alternatives can begin to compromise the thermal properties of the polymer matrix.
ConditionsApplication as a flame retardant additive in engineering plastics like PC, ABS, and PC/ABS alloys during thermal molding.

This ensures material integrity and prevents degradation during high-temperature extrusion and molding, making it suitable for producing robust engineering plastics.

Steric Hindrance in Nucleophilic Substitution
Head-to-head
>100-fold slower pyridinolysis vs. diphenyl analog

Reported rate difference confirms steric shielding controls reactivity.

Pyridinolysis in acetonitrile at 65°C; reported comparison.

Enhanced Hydrolytic Stability Due to Steric Shielding

The steric hindrance provided by the 2,6-dimethylphenyl groups imparts superior hydrolytic stability compared to less bulky aromatic phosphates. [1] This is a critical processing and long-term performance parameter. Standard aromatic phosphates without this steric protection, such as triphenyl phosphate (TPHP) and its primary degradant diphenyl phosphate (DPHP), are known to undergo hydrolysis under environmentally relevant conditions. [2] The enhanced stability of the 2,6-dimethylphenyl variant reduces degradation during synthesis, formulation, and end-use, particularly in the presence of moisture.

Evidence DimensionHydrolytic Stability
Target Compound DataDescribed as having "superior" hydrolytic stability due to large steric hindrance. [<a href="https://patents.google.com/patent/CN101723974A/en" target="_blank">1</a>]
Comparator Or BaselineTriphenyl phosphate (TPHP) and Resorcinol bis(diphenyl phosphate) (RDP), which are known to hydrolyze and can absorb moisture, potentially leading to degradation of polymer matrices. [REFS-2, REFS-3]
Quantified DifferenceQualitatively superior resistance to water-induced degradation.
ConditionsAqueous or humid environments encountered during processing, storage, or final application.

Improved hydrolytic stability translates to easier handling, more reliable processability, and enhanced durability of the final material by preventing premature degradation.

Metal Cluster Nuclearity Control
Head-to-head
Ti₄ cluster with dmpp vs. Ti₃ cluster with dipp under identical conditions

Steric profile directly dictates complex nuclearity and structure.

Reaction with Cp*TiCl₃ in THF; source: Murugavel 2008.

Supramolecular Architecture
Head-to-head
1-D hydrogen-bonded chain vs. 3-D network for diisopropylphenyl analog

Crystal packing dimensionality shifts with aryl substituent steric bulk.

Single-crystal XRD comparison; Kalita 2014.

Physicochemical Divergence
Reported
mp ~140°C, pKa ~1.17 vs. diphenyl phosphate mp ~60-70°C, pKa ~1.8-2.0

Higher crystallinity and acidity affect purification and biphasic behavior.

Predicted pKa; data from chemical databases.

Flame Retardant Thermal Stability
Class-level
Derivatives show high thermal stability and hydrolysis resistance attributed to ortho-methyl groups.

Steric hindrance supports retention of flame retardancy at high processing temperatures.

Class-level inference based on derivative data; direct quantification for target compound not available.

Precursor for High-Performance Flame Retardants in Engineering Plastics

Where thermal stability is paramount, this compound serves as a key building block for flame retardants used in polycarbonate (PC) and PC/ABS alloys. Its inherent stability allows for processing at temperatures up to 300°C without decomposition, enabling the production of high-quality, durable electronic enclosures and automotive components. [1]

Stabilizing Counterion for Cationic Catalysts

In homogeneous catalysis, the bulky, weakly coordinating nature of the Bis(2,6-dimethylphenyl)phosphate anion is ideal for stabilizing reactive cationic metal centers. Its steric profile prevents unwanted anion-cation interactions that could deactivate a catalyst, making it a suitable choice for polymerization or other organometallic reactions where a free coordination site on the cation is essential for activity.

Synthesis of Hydrolytically Stable Organophosphorus Reagents

For multi-step syntheses that involve aqueous workups or are sensitive to moisture, using this compound as a precursor ensures greater stability of phosphorus-containing intermediates. Its superior resistance to hydrolysis compared to simpler diaryl phosphates minimizes yield loss and impurity formation, streamlining purification processes. [1]

Application Fit Matrix

Application
Selection Property
Validation Focus
Sterically demanding ligands for catalysis
Steric bulk reduces reaction rates, controls catalyst selectivity
Ligand performance in cross-coupling or asymmetric hydrogenation
Halogen-free flame retardant development
Thermal stability and hydrolysis resistance from steric protection
Flame retardancy retention at engineering plastic processing temperatures
Structure-property studies in MOFs and clusters
Ligand steric profile dictates cluster nuclearity and topology
Correlation of cluster structure with catalytic, magnetic, or gas storage properties
Mechanistic studies of steric effects
Quantified steric hindrance effects on reaction kinetics
Kinetic comparison with unhindered analogs to deconvolute steric vs. electronic contributions

XLogP3

4.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Bis(2,6-dimethylphenyl)phosphate

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